2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate
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Overview
Description
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is a complex organic compound that features a piperidine ring, an ethoxy group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrobenzoate moiety are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxycarbonyl-4-piperidone: A related compound with a piperidine ring and an ethoxycarbonyl group.
Ethyl 4-oxo-1-piperidinecarboxylate: Another similar compound with a piperidine ring and an ethyl ester group.
Uniqueness
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O5S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H22N2O5S/c1-2-27-19-14-16(20(29)22-12-4-3-5-13-22)8-11-18(19)28-21(24)15-6-9-17(10-7-15)23(25)26/h6-11,14H,2-5,12-13H2,1H3 |
InChI Key |
KAUGMVNLIHSBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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